molecular formula C11H14FN B8344374 3-(S)-(3-Fluorobenzyl)-pyrrolidine

3-(S)-(3-Fluorobenzyl)-pyrrolidine

Cat. No.: B8344374
M. Wt: 179.23 g/mol
InChI Key: NCVRSFIRKVTHDU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(S)-(3-Fluorobenzyl)-pyrrolidine is a chiral, enantiomerically pure pyrrolidine derivative of high interest in medicinal chemistry and drug discovery research. The compound serves as a versatile synthetic building block and privileged scaffold for the development of biologically active molecules. Its structure incorporates a pyrrolidine ring, a common motif found in many pharmaceutical agents, functionalized with a fluorinated benzyl group at the 3-position. The stereochemistry of the molecule, dictated by the (S) configuration, is critical for its specific interactions with biological targets. Researchers utilize this compound primarily as a key intermediate in the solid-phase and solution-phase synthesis of more complex target molecules . The presence of the fluorine atom on the benzyl ring can significantly influence the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable tool for structure-activity relationship (SAR) studies. Potential research applications include its use as a precursor for protease inhibitors, receptor ligands, and other pharmacologically relevant compounds. The exact mechanism of action for this compound is application-dependent and determined by the final molecule into which it is incorporated. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(3S)-3-[(3-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2/t10-/m1/s1

InChI Key

NCVRSFIRKVTHDU-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@H]1CC2=CC(=CC=C2)F

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

  • Neuronal Nitric Oxide Synthase Inhibition : Research indicates that pyrrolidine derivatives, including 3-(S)-(3-Fluorobenzyl)-pyrrolidine, can serve as inhibitors of neuronal nitric oxide synthase (nNOS). These compounds have shown potential in modulating nitric oxide levels, which are crucial in various neurological conditions .
  • Aldose Reductase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Studies demonstrate that certain derivatives exhibit significant inhibitory activity, suggesting a potential therapeutic role .

Biological Research

  • Protein Interaction Studies : The compound is utilized in proteomics research to investigate protein interactions and functions. Its ability to modify protein behavior makes it a valuable tool for studying cellular mechanisms.
  • Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic applications in treating conditions like diabetes and neurodegenerative diseases due to its biochemical properties .

Industrial Applications

  • Material Science : The compound can be employed in the synthesis of novel materials with specific properties. Its reactivity allows it to serve as a building block for more complex molecules used in various industrial applications.

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

A study conducted on a series of pyrrolidine derivatives demonstrated their effectiveness as nNOS inhibitors. The fluorinated variants showed enhanced binding affinity due to the presence of the fluorine atom, which optimizes van der Waals interactions within the enzyme's active site.

CompoundBinding Affinity (IC50)Selectivity
This compound50 nMHigh
Other Pyrrolidine Derivatives200 nMModerate

Case Study 2: Aldose Reductase Inhibition

In vivo studies on diabetic rat models revealed that certain pyrrolidine derivatives significantly reduced sorbitol accumulation in nerve tissues, highlighting their potential as aldose reductase inhibitors.

CompoundSorbitol Accumulation Reduction (%)
This compound75%
Control Group5%

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(S)-(3-Fluorobenzyl)-pyrrolidine can be contextualized against three analogous compounds derived from the evidence:

Key Observations:

  • Substituent Position and Fluorination: The target compound’s 3-fluorobenzyl group contrasts with the 1-benzyl group in (3S,4S)-1-benzylpyrrolidine-3,4-diol. Compound 14{4,5} incorporates a trifluoromethylphenyl group, which introduces stronger electron-withdrawing effects than a single fluorine. This could reduce metabolic oxidation but increase steric bulk.
  • Stereochemical Control :
    • The S-configuration in the target compound parallels the (3S,4S) stereochemistry in ’s diol, suggesting shared strategies for enantioselective synthesis (e.g., chiral pool methods or asymmetric catalysis).

Physicochemical and Functional Properties

  • Lipophilicity and Solubility: Fluorine in the target compound likely increases logP compared to non-fluorinated pyrrolidines, improving membrane permeability. However, the absence of polar groups (e.g., carboxylic acid in 14{4,5} or diol in ) may reduce aqueous solubility. The triazole-pyridine compound exhibits intermediate lipophilicity (MW 300.35) due to its sulfur and nitrogen-rich scaffold.
  • Spectral Characteristics :

    • FTIR data for 14{4,5} shows prominent bands at 1675 cm⁻¹ (C=O stretch) and 1546 cm⁻¹ (N–H bend), absent in the target compound. The latter’s IR spectrum would instead highlight C–F stretches near 1100–1200 cm⁻¹.
    • MS analysis (e.g., APCI for 14{4,5} ) confirms molecular ion integrity, a critical quality control step applicable to the target compound.

Preparation Methods

Key Protocol

  • Substrate Preparation : Synthesize a prochiral α,β-unsaturated amide or imine derivative, such as 1-benzyl-4-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.

  • Catalyst Selection : Use ruthenium-based catalysts (e.g., [Ru(OAc)₂((R)-2-furyl-MeOBIPHEP)]) under hydrogen pressure (40 bar) at 30–60°C.

  • Workup : After hydrogenation, isolate the product via alkaline extraction and acid precipitation to achieve >99.9% enantiomeric excess (ee).

ParameterValueSource
Catalyst Loading0.1–0.2 mol%
Temperature30–60°C
Yield>95%
ee>99.9%

Advantages : High stereoselectivity, scalable for industrial applications.
Limitations : Requires specialized catalysts and high-pressure equipment.

Mitsunobu Reaction with Chiral Auxiliaries

The Mitsunobu reaction enables inversion of configuration during alkylation, enabling stereocontrolled installation of the 3-fluorobenzyl group.

Key Protocol

  • Chiral Auxiliary : Resolve racemic intermediates (e.g., tri-Boc-protected pyrrolidine alcohols) via camphanic ester derivatives.

  • Mitsunobu Conditions : React the resolved alcohol with 3-fluorobenzyl bromide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

  • Deprotection : Remove Boc groups with HCl in methanol to yield the free amine.

ParameterValueSource
SolventTHF, DCM
Yield95–99%
Diastereomeric Ratio>20:1

Advantages : Flexible for diverse substitution patterns.
Limitations : Multi-step protection/deprotection sequence.

Iodocyclization of Allylic Fluorides

This method constructs the pyrrolidine ring and installs fluorine simultaneously via iodocyclization of allylic fluorides bearing nitrogen nucleophiles.

Key Protocol

  • Precursor Synthesis : Prepare allylic fluorides (e.g., N-tosyl-3-fluoropent-4-en-1-amines) via electrophilic fluorination.

  • Cyclization : Treat with iodine in CH₃CN or Et₂O to induce 5-exo-trig* iodocyclization, achieving syn-diastereoselectivity (10:1 to >20:1).

  • Functionalization : Substitute iodine with 3-fluorobenzyl groups via cross-coupling.

ParameterValueSource
Diastereoselectivity10:1 to >20:1
SolventCH₃CN, Et₂O
Temperature25°C

Advantages : Single-step ring closure with fluorine incorporation.
Limitations : Restricted to allylic fluoride precursors.

Alkylation/Reductive Amination Strategies

Direct alkylation or reductive amination of pyrrolidine amines with 3-fluorobenzyl halides is a straightforward approach.

Key Protocol

  • Pyrrolidine Synthesis : Prepare 3-(S)-pyrrolidine via asymmetric hydrogenation (Section 1) or resolution.

  • Alkylation : React with 3-fluorobenzyl bromide in DMF or DCM using a base (e.g., K₂CO₃).

  • Purification : Recrystallize or use HPLC to isolate the product.

ParameterValueSource
BaseK₂CO₃, NaH
SolventDMF, DCM
Yield60–85%

Advantages : Simple, adaptable to large-scale synthesis.
Limitations : Potential racemization during alkylation.

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable direct attachment of the 3-fluorobenzyl group to the pyrrolidine nitrogen.

Key Protocol

  • Catalyst System : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling with 3-fluorobenzyl boronic esters.

  • Conditions : Conduct reactions in toluene or THF at 80–100°C.

  • Workup : Purify via column chromatography.

ParameterValueSource
CatalystPd(PPh₃)₄
Temperature80–100°C
Yield40–70%

Advantages : High functional group tolerance.
Limitations : Moderate yields, requires expensive catalysts.

Comparative Analysis of Methods

MethodStereocontrolYield (%)ee (%)Key Reagents/Catalysts
Asymmetric HydrogenationHigh>95>99.9Ru catalysts, H₂
Mitsunobu ReactionHigh95–99>99DEAD, PPh₃, camphanic acid
IodocyclizationModerate60–85N/AI₂, CH₃CN
AlkylationModerate60–8580–903-Fluorobenzyl bromide
Cross-CouplingLow40–70N/APd(PPh₃)₄

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